molecular formula C12H24N2O2 B8746608 Tert-butyl (6-methylpiperidin-2-yl)methylcarbamate

Tert-butyl (6-methylpiperidin-2-yl)methylcarbamate

Cat. No. B8746608
M. Wt: 228.33 g/mol
InChI Key: XRNMGCXGUDXCSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (6-methylpiperidin-2-yl)methylcarbamate is a useful research compound. Its molecular formula is C12H24N2O2 and its molecular weight is 228.33 g/mol. The purity is usually 95%.
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properties

Product Name

Tert-butyl (6-methylpiperidin-2-yl)methylcarbamate

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl N-[(6-methylpiperidin-2-yl)methyl]carbamate

InChI

InChI=1S/C12H24N2O2/c1-9-6-5-7-10(14-9)8-13-11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3,(H,13,15)

InChI Key

XRNMGCXGUDXCSG-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1)CNC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Nishimura catalyst (0.53 g) was added to a solution of tert-butyl (6-methylpyridin-2-yl)methylcarbamate (4.4 g, 0.02 mmol) in MeOH (60 mL) in a Parr Shaker high pressure vessel which was installed on Parr Shaker. The vessel was shaken under constant 5 bar hydrogen pressure for 30 min. The reaction mixture was filtered through a pad of diatomaceous earth and the filtrate was concentrated in vacuo to give desired product rac-tert-butyl (6-methylpiperidin-2-yl)methylcarbamate which was used for next step without further purification. 1H NMR (CDCl3, 400 MHz) δ 3.20-3.17 (m, 1H), 3.01-2.96 (m, 1H), 2.72-2.64 (m, 2H), 1.82-1.77 (m, 1H), 1.63-1.54 (m, 2H), 1.49 (s, 9H), 1.39-1.35 (m, 2H), 1.12-0.99 (m, 5H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
Nishimura catalyst
Quantity
0.53 g
Type
catalyst
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

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